Cas no 79902-31-1 (Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether)

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether structure
79902-31-1 structure
Product Name:Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
CAS 번호:79902-31-1
MF:C25H42O4Si
메가와트:434.684089183807
CID:556772
PubChem ID:10961059
Update Time:2025-05-28

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether 화학적 및 물리적 성질

이름 및 식별자

    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-,(4R,6R)-
    • Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
    • (4R,6R)-6-[2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyoxan-2-one
    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-...
    • 2H-Pyran-2-one,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethy
    • 4-(TERT-BUTYL-DIMETHYL-SILANYLOXY)-6-[2-(8-HYDROXY-2,6-DIMETHYL-1,2,6,7,8,8A-HEXAHYDRO NAPHTHALEN-1-YL)-ETHYL]-TETRAHYD...
    • Lovastatin Diol Lact
    • (4R,6R)-4-(tert-butyldimethylsilyloxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-on
    • (4R,6R)-6-[2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthyl)ethyl]-4-[(tert-butyldimethylsilyl)oxy]-3,4,5,6-tetrahydro-2H-pyran-2-one
    • 1,7-Dioxaspiro[4.4]nonane-2,6-dione,8-(1,2-dihydroxyethyl)-9-hydroxy-4-(p-hydroxyphenyl)
    • Leucodrin
    • 6(R)-[2-(8(S)-Hydroxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one
    • Lovastatin Diol Lactone 4-tert-Butyldimethyl Ether
    • 4-(tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one
    • AC-768
    • (4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
    • (4R,6R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-6-{2-[(1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl}oxan-2-one
    • SCHEMBL8013814
    • DTXSID10449885
    • 79902-31-1
    • ES-2538
    • AKOS025402287
    • 4-(tert-Butyldimethylsilanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]tetrahydropyran-2-one
    • (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-2H-pyran-2-one (ACI)
    • 2H-Pyran-2-one, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6-[2-(1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl)ethyl]tetrahydro-, [1S-[1α(4S*,6S*),2α,6β,8β,8aα]]- (ZCI)
    • (4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-[2-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-8-hydroxy-2,6-dimethyl-1-naphthalenyl]ethyl]tetrahydro-2H-pyran-2-one;
    • 인치: 1S/C25H42O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,12,16-17,19-22,24,26H,10-11,13-15H2,1-7H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1
    • InChIKey: MJLUKJALEPACMG-RVTXAWHXSA-N
    • 미소: C([C@H]1[C@@H](C)C=CC2=C[C@@H](C[C@@H]([C@H]12)O)C)C[C@H]1OC(=O)C[C@H](O[Si](C)(C)C(C)(C)C)C1

계산된 속성

  • 정밀분자량: 434.28500
  • 동위원소 질량: 434.28523635g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 30
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 690
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 7
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 55.8Ų

실험적 성질

  • 밀도: 1.04±0.1 g/cm3 (20 ºC 760 Torr),
  • 융해점: 142-144 ºC
  • 비등점: 540.396°C at 760 mmHg
  • 플래시 포인트: 280.622°C
  • 굴절률: 1.514
  • 용해도: Insuluble (2.7E-3 g/L) (25 ºC),
  • PSA: 55.76000
  • LogP: 5.62800

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
L472240-5mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
5mg
$ 98.00 2023-09-07
TRC
L472240-10mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
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10mg
$ 144.00 2023-09-07
TRC
L472240-25mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
79902-31-1
25mg
$ 328.00 2023-09-07
TRC
L472240-50mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
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50mg
$580.00 2023-05-18
TRC
L472240-100mg
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
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100mg
$867.00 2023-05-18
A2B Chem LLC
AE00141-5mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
5mg
$216.00 2024-04-19
A2B Chem LLC
AE00141-10mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
10mg
$261.00 2024-04-19
A2B Chem LLC
AE00141-25mg
(4R,6R)-4-((tert-Butyldimethylsilyl)oxy)-6-(2-((1S,2S,6R,8S,8aR)-8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl)tetrahydro-2H-pyran-2-one
79902-31-1
25mg
$439.00 2024-04-19

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol
1.2 Reagents: Imidazole Solvents: Dimethylformamide
참조
Synthesis of (+)-dihydromevinolin by selective reduction of mevinolin
DeCamp, A. E.; et al, Journal of Organic Chemistry, 1989, 54(13), 3207-8

합성 방법 2

반응 조건
1.1 Solvents: Toluene ;  3 h, reflux
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  20 h, rt
참조
Synthesis of deuterium-labeled simvastatin
Tian, Lei; et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2011, 54(9), 625-628

합성 방법 3

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  4.5 h, pH 2, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
1.4 Reagents: Imidazole Solvents: Dichloromethane ;  5.5 h, rt
참조
Design and Synthesis of Dual-Action Inhibitors Targeting Histone Deacetylases and 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase for Cancer Treatment
Chen, Jhih-Bin; et al, Journal of Medicinal Chemistry, 2013, 56(9), 3645-3655

합성 방법 4

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  pH 2; 6 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  6 h, rt
참조
Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in-vivo
Luo, Guoshun; et al, Acta Pharmaceutica Sinica B, 2021, 11(5), 1300-1314

합성 방법 5

반응 조건
1.1 Solvents: Ethanol ,  Water ;  10 d, pH 6.5, 30 °C
2.1 Reagents: Lithium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  < pH 2, rt
2.3 Reagents: Calcium hydride Solvents: Toluene ;  1 h, reflux
3.1 Reagents: Imidazole Solvents: Dimethylformamide ;  18 h, rt
참조
Transformations of cyclic nonaketides by Aspergillus terreus mutants blocked for lovastatin biosynthesis at the lovA and lovC genes
Sorensen, John L.; et al, Organic & Biomolecular Chemistry, 2003, 1(1), 50-59

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Raw materials

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether Preparation Products

Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether 관련 문헌

추천 공급업체
Hebei Liye chemical Co.,Ltd
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Hebei Liye chemical Co.,Ltd
SHOCHEM(SHANGHAI) CO.,lTD
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중국 공급자
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SHOCHEM(SHANGHAI) CO.,lTD
Tiancheng Chemical (Jiangsu) Co., Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
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上海帛亦医药科技有限公司
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Audited Supplier 감사 대상 공급업체
중국 공급자
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Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.